Cas no 637754-65-5 (1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

1-Phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a benzodiazole core fused with a pyrrolidinone moiety. Its unique architecture, incorporating both aromatic and nitrogen-rich functional groups, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a scaffold for developing bioactive molecules due to its ability to interact with diverse biological targets. Its synthetic versatility allows for further functionalization, enabling the exploration of structure-activity relationships. The presence of chiral centers also offers opportunities for enantioselective applications. This compound is primarily of interest in drug discovery for its potential pharmacological properties and as a building block for specialized organic synthesis.
1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one structure
637754-65-5 structure
Product Name:1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
CAS No:637754-65-5
MF:C25H23N3O
MW:381.469625711441
CID:6048008
PubChem ID:4275672
Update Time:2025-10-28

1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
    • CCG-118356
    • 1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
    • AKOS001373579
    • AKOS016262850
    • 1-phenyl-4-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
    • Z57298777
    • VU0489316-1
    • UPCMLD0ENAT5816904:001
    • HMS1383M09
    • IDI1_003916
    • ChemDiv2_005201
    • 1-phenyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • 1-phenyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
    • 637754-65-5
    • F1506-0098
    • Inchi: 1S/C25H23N3O/c1-18(19-10-4-2-5-11-19)28-23-15-9-8-14-22(23)26-25(28)20-16-24(29)27(17-20)21-12-6-3-7-13-21/h2-15,18,20H,16-17H2,1H3
    • InChI Key: ODANHUBBJVCHTK-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2=NC3C=CC=CC=3N2C(C)C2C=CC=CC=2)CN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 381.184112366g/mol
  • Monoisotopic Mass: 381.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 38.1Ų

1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Pricemore >>

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1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Related Literature

Additional information on 1-phenyl-4-1-(1-phenylethyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one

Chemical Compound CAS No. 637754-65-5: 1-Phenyl-4-[1-(1-Phenylethyl)-1H-1,3-Benzodiazol-2-Yl]Pyrrolidinone

The compound with CAS No. 637754-65-5, known as 1-phenvl-pyrrolidinone derivative or 1-(benzodiazolyl)-pyrrolidinone, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrrolidinone ring fused with a benzodiazole moiety and substituted with phenyl groups. The combination of these structural elements makes it a unique compound with distinct electronic and optical properties.

Recent studies have highlighted the importance of benzodiazole-containing compounds in the development of advanced materials, particularly in the field of optoelectronics. The benzodiazole group is known for its strong electron-withdrawing properties, which significantly influence the electronic characteristics of the molecule. This makes CAS No. 637754-65-5 a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Researchers have demonstrated that incorporating such compounds into device architectures can enhance efficiency and stability, making them more suitable for commercial applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrrolidinone ring through cyclization reactions and the subsequent introduction of the benzodiazole group via coupling reactions. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving scalability.

One of the most intriguing aspects of this compound is its ability to exhibit fluorescence under certain conditions. Studies have shown that the presence of the benzodiazole group enhances the molecule's emissive properties, making it a potential candidate for use in biosensing and imaging applications. Researchers have explored its use as a fluorescent probe for detecting specific analytes in biological systems, demonstrating high sensitivity and selectivity.

In addition to its electronic properties, CAS No. 637754-65_5 has also been investigated for its potential in drug delivery systems. The molecule's structure allows for functionalization with various bioactive agents, enabling targeted delivery to specific tissues or cells. Preclinical studies have shown promising results in terms of biocompatibility and efficacy, paving the way for further exploration in therapeutic applications.

The unique combination of electronic, optical, and biological properties makes this compound a versatile building block for advanced materials and pharmaceuticals. As research continues to uncover new applications and optimize its synthesis, CAS No. 637754_65_5 is poised to play a significant role in shaping future technologies across multiple disciplines.

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